2-METHOXY-4-(METHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE
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Overview
Description
2-METHOXY-4-(METHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with methoxy, methylsulfanyl, and pyridin-3-ylmethyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(METHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxy and methylsulfanyl groups through electrophilic aromatic substitution reactions. The pyridin-3-ylmethyl group can be attached via a nucleophilic substitution reaction using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(METHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-METHOXY-4-(METHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(METHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methoxy, methylsulfanyl, and pyridin-3-ylmethyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-(METHYLSULFANYL)BENZAMIDE: Lacks the pyridin-3-ylmethyl group, which may result in different chemical and biological properties.
4-(METHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE: Lacks the methoxy group, which can affect its reactivity and interactions with biological targets.
Uniqueness
2-METHOXY-4-(METHYLSULFANYL)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxy, methylsulfanyl, and pyridin-3-ylmethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-14-8-12(20-2)5-6-13(14)15(18)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFHBWZWBOWOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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